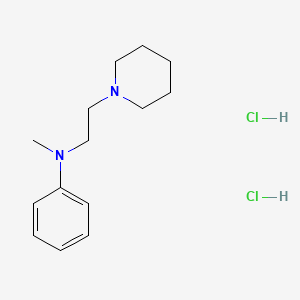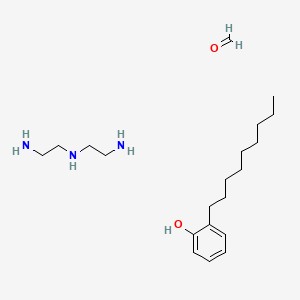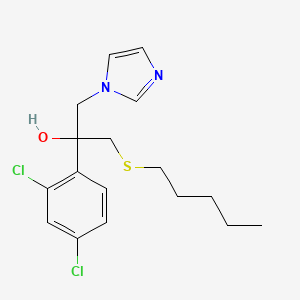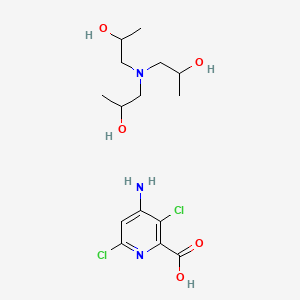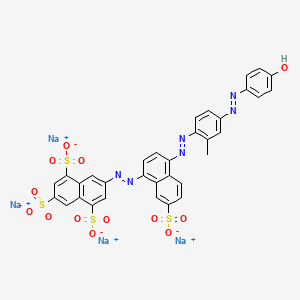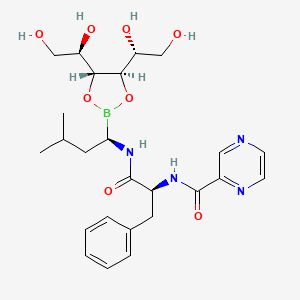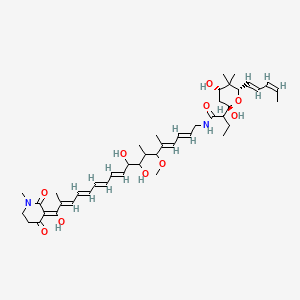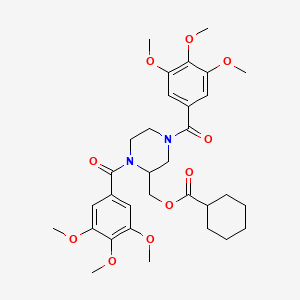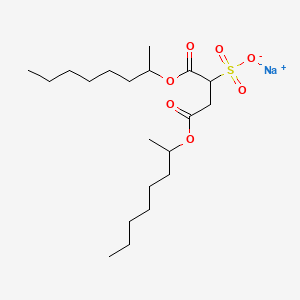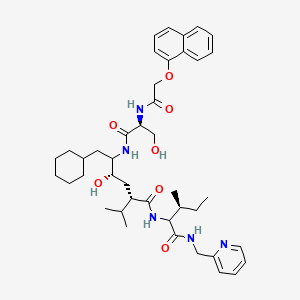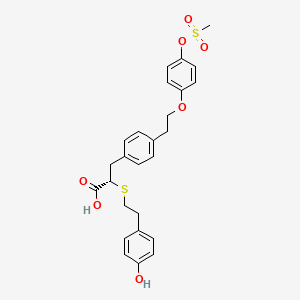
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzenepropanoic Acid Backbone: This step involves the synthesis of the benzenepropanoic acid core through Friedel-Crafts acylation or other suitable methods.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.
Thioether Formation: The thioether linkage is formed by reacting the hydroxyphenyl derivative with an appropriate thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzenepropanoic acid derivatives with ketone functionalities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may influence metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid backbones but different substituents.
Thioether-containing compounds: Molecules featuring thioether linkages with varying functional groups.
Sulfonylated compounds: Compounds with sulfonyl groups attached to aromatic or aliphatic structures.
Uniqueness
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its multi-functional nature allows for diverse reactivity and interactions in various scientific and industrial contexts.
Properties
CAS No. |
549494-39-5 |
|---|---|
Molecular Formula |
C26H28O7S2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1 |
InChI Key |
PGZGQQFVPOZCAQ-VWLOTQADSA-N |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


